molecular formula C21H20ClN3O6S2 B11261485 N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11261485
M. Wt: 510.0 g/mol
InChI Key: CIPGIMNZMLPIAA-UHFFFAOYSA-N
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Description

    N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: , is a synthetic organic compound.

  • Its chemical structure consists of a central acetamide group linked to a thio-pyrimidine ring and various substituents.
  • The compound’s molecular formula is C20H19ClN4O5S.
  • It exhibits interesting pharmacological properties, making it relevant for scientific research.
  • Properties

    Molecular Formula

    C21H20ClN3O6S2

    Molecular Weight

    510.0 g/mol

    IUPAC Name

    N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)

    InChI Key

    CIPGIMNZMLPIAA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.

      Biology: It may exhibit biological activity, making it relevant for drug discovery or bioorganic studies.

      Medicine: Investigate its potential as an anticancer agent or enzyme inhibitor.

      Industry: Used in the production of specialty chemicals or pharmaceutical intermediates.

  • Mechanism of Action

      Targets: Compound X likely interacts with specific enzymes, receptors, or cellular pathways.

      Pathways: Further research is needed to elucidate its precise mechanism, but it could affect cell proliferation, apoptosis, or signal transduction.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Compound X’s sulfonyl-thioacetamide combination distinguishes it from related compounds.

    Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

    Biological Activity

    N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound can be characterized by its molecular formula C19H20ClN3O4SC_{19}H_{20}ClN_3O_4S and a molecular weight of approximately 429.89 g/mol. The presence of a chloro group, methoxy group, and a sulfonyl moiety contributes to its biological properties.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

    • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.
    • Antimicrobial Activity : Preliminary studies indicate that the compound possesses antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections.

    Biological Activity Data

    Activity TypeObserved EffectsReference
    Enzyme Inhibition Strong AChE inhibition
    Antimicrobial Moderate to strong activity against certain bacteria
    Antitumor Potential Indicated in preliminary cancer studies
    Anti-inflammatory Potential effects noted

    Case Studies and Research Findings

    • Enzyme Inhibition Studies :
      • A study evaluated the compound's effect on AChE and found a significant inhibition rate, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's disease.
    • Antibacterial Activity :
      • In vitro tests demonstrated the compound's effectiveness against various bacterial strains. The results showed a concentration-dependent response, indicating that higher concentrations yield better antibacterial effects.
    • Antitumor Research :
      • In a recent study focusing on cancer therapies, the compound was tested on different cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

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